molecular formula C10H7F2N3O2 B2869950 2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid CAS No. 2248331-22-6

2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid

Cat. No.: B2869950
CAS No.: 2248331-22-6
M. Wt: 239.182
InChI Key: YGTXFJQHHZUVQC-UHFFFAOYSA-N
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Description

2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid is a compound that belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid typically involves the cycloaddition of aryl azides to phosphorus ketoylides. This method is particularly useful for synthesizing 1,5-disubstituted 1,2,3-triazoles, especially when the target compounds contain hydrophilic substituents . Another approach involves the decarboxylation of 1H-1,2,3-triazole-4-carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of continuous flow microreactor systems has been shown to improve reaction efficiency and yield in similar compounds . This method allows for better control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as chlorine or bromine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives .

Scientific Research Applications

2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid stands out due to its unique difluoromethyl group, which enhances its biological activity and stability. This makes it a valuable compound for various applications in medicinal chemistry and material sciences .

Properties

IUPAC Name

2-[5-(difluoromethyl)triazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-9(12)8-5-13-14-15(8)7-4-2-1-3-6(7)10(16)17/h1-5,9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTXFJQHHZUVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=CN=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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